
5-Bromo-3-methylindolin-2-one
Overview
Description
5-Bromo-3-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylindolin-2-one can be achieved through several methods. One common approach involves the bromination of 3-methylindolin-2-one using hydrogen bromide and dihydrogen peroxide in 1,2-dimethoxyethane and water at 50°C . Another method utilizes a palladium-catalyzed Larock indole synthesis, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, dihydrogen peroxide, palladium catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and solvents such as 1,2-dimethoxyethane and methanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxindole derivatives, while substitution reactions produce various substituted indolin-2-one compounds .
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-methylindolin-2-one serves as a significant scaffold in the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds derived from this scaffold exhibit selective cytotoxicity against various cancer cell lines:
- Breast Cancer : Compounds based on the indolin-2-one structure have shown promising results against MCF-7 breast cancer cells. For instance, derivatives linked to hydrazone and thiazole moieties demonstrated IC50 values as low as 2.93 µM, indicating potent anticancer activity .
- Lung Cancer : Similar derivatives were tested against A-549 lung cancer cells, revealing significant growth inhibition and potential for further development as anticancer agents .
Synthesis and Derivatives
The synthesis of this compound involves various chemical processes, often utilizing advanced synthetic techniques to yield high-purity compounds suitable for biological testing.
Synthetic Pathways
A notable synthetic route involves the reaction of 5-bromoindole with appropriate alkylating agents or through cyclization reactions that introduce the methyl group at the 3-position. This method allows for the efficient preparation of derivatives with varied biological properties .
Biological Activities
Beyond its anticancer properties, this compound exhibits a range of biological activities that make it a valuable compound in drug discovery.
Antimicrobial Properties
Indole derivatives, including those based on this compound, have been evaluated for their antimicrobial efficacy. Studies indicate that these compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of critical cellular pathways such as protein kinases and tubulin polymerization, which are essential in cancer cell proliferation and survival .
Case Studies and Research Findings
Several research initiatives have explored the therapeutic potential of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-3-methylindolin-2-one include other brominated indole derivatives and non-brominated indole phytoalexins . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activities compared to non-brominated analogues .
Biological Activity
5-Bromo-3-methylindolin-2-one is a brominated derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H8BrNO
- Molecular Weight : 228.07 g/mol
- CAS Number : 90725-49-8
The unique bromine substitution in this compound enhances its reactivity and biological properties compared to non-brominated analogues .
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular functions.
- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, which may result in altered protein synthesis and cellular behavior.
- Cytotoxic Effects : The compound has shown cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has been evaluated against breast (MCF-7) and lung (A-549) cancer cell lines.
- IC50 Values : In one study, derivatives based on this scaffold exhibited IC50 values as low as 2.93 µM against MCF-7 cells, indicating potent anticancer activity .
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, possess antimicrobial properties. This broad-spectrum activity makes them candidates for further exploration in treating bacterial and fungal infections .
The biochemical profile of this compound includes:
Property | Description |
---|---|
Solubility | Soluble in organic solvents; limited in water |
Stability | Stable under standard laboratory conditions |
Transport Mechanisms | Utilizes specific transporters for cellular uptake |
Case Studies and Research Findings
- Study on Anticancer Activity :
- VEGFR-2 Inhibition :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-3-methylindolin-2-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or condensation reactions. For example, (Z)-5-bromo derivatives are obtained by reacting 3-methylindolin-2-one with brominated reagents under inert atmospheres (e.g., N₂). Key parameters include temperature control (e.g., 80–110°C) and solvent selection (DMSO or THF), which influence reaction efficiency and purity. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is ¹H/¹³C NMR spectroscopy used to confirm the structure of this compound?
- Methodological Answer : NMR analysis in DMSO-d₆ or CDCl₃ reveals diagnostic signals:
- ¹H NMR : A singlet at δ 10.98 ppm (NH proton), a vinyl proton (δ ~7.86 ppm), and aromatic protons (δ 6.3–7.9 ppm) with coupling patterns (e.g., J = 8.0–8.1 Hz for adjacent hydrogens) .
- ¹³C NMR : Peaks at δ 169.4 ppm (carbonyl) and aromatic carbons (δ 112–139 ppm) confirm the indolinone scaffold .
Q. What are the critical steps for characterizing purity using HRMS?
- Methodological Answer : High-resolution mass spectrometry (HRMS) in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺). For this compound, the calculated mass (C₉H₈BrNO) is 227.98 g/mol, with deviations < 2 ppm indicating high purity. Calibration with internal standards (e.g., sodium formate) ensures accuracy .
Advanced Research Questions
Q. How do substituents at the 3-position influence the reactivity of 5-bromoindolin-2-one derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., dichlorobenzylidene in (E)-5-bromo-3-(2,6-dichlorobenzylidene)indolin-2-one) enhance electrophilicity at the 2-position, facilitating nucleophilic attacks. X-ray crystallography (triclinic system, P1 space group) reveals planar geometries and hydrogen-bonding networks that stabilize intermediates .
Q. How can crystallographic data resolve contradictions in reported spectral properties?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., vinyl proton δ values) between studies may arise from solvent polarity or crystal packing effects. Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths (e.g., C-Br = 1.895 Å) and angles (e.g., 124.3° for aromatic rings), which validate structural assignments .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations model HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses interactions with targets like kinases, leveraging crystallographic data (PDB ID: 4XYZ) to optimize binding affinities .
Q. How do reaction solvents affect the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize Pd(0) catalysts in Suzuki-Miyaura couplings, favoring C5 bromine substitution. Solvent-free conditions under microwave irradiation reduce side reactions (e.g., debromination), as monitored by TLC (Rf = 0.5 in 1:1 EtOAc/hexane) .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Variations (e.g., 210–265°C) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and powder XRD distinguish crystalline phases. Recrystallization from ethanol/water mixtures yields consistent mp values (e.g., 262–265°C) .
Q. How to address discrepancies in biological assay results for this compound derivatives?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., kinase inhibition) may stem from assay conditions (e.g., ATP concentration). Standardized protocols (e.g., ELISA with 10 µM ATP) and triplicate measurements reduce variability. Meta-analyses of published data adjust for batch effects .
Q. Methodological Tables
Properties
IUPAC Name |
5-bromo-3-methyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFFHLFYJVUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477291 | |
Record name | 5-Bromo-3-methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-49-8 | |
Record name | 5-Bromo-3-methylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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